BenchChemオンラインストアへようこそ!

Verapamil

Cardiovascular pharmacology Tissue selectivity Calcium channel blockade

Select Verapamil for its unmatched P-glycoprotein inhibition (IC50 43.2 µM vs 83.3 µM quinidine, 132 µM cyclosporin A), making it the gold-standard tool compound for blood-brain barrier drug interaction and multidrug resistance reversal studies. Its unique near-equipotent vascular-to-cardiac selectivity (factor 0.92) enables dual vasodilation/cardiac depression modeling unavailable with dihydropyridines. The 8- to 20-fold stereoselective potency difference between S- and R-enantiomers supports chiral pharmacology and CYP3A4 metabolism research. Low oral bioavailability (10–30%) validates sustained-release formulation development using osmotic pump technologies (e.g., Covera-HS®).

Molecular Formula C27H38N2O4
Molecular Weight 454.6 g/mol
CAS No. 56949-77-0
Cat. No. B7759706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil
CAS56949-77-0
Molecular FormulaC27H38N2O4
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
InChIKeySGTNSNPWRIOYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001;  Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/
Practically insoluble in water
Sparingly soluble in hexane;  soluble in benzene, ether;  freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform
4.47 mg/L

Structure & Identifiers


Interactive Chemical Structure Model





Verapamil (CAS 56949-77-0): Calcium Channel Blocker Procurement and Selection Guide


Verapamil is a synthetic phenylalkylamine derivative that functions as a non-dihydropyridine, L-type voltage-dependent calcium channel antagonist [1]. It is widely used in cardiovascular research and therapeutic applications to manage conditions such as hypertension, angina, and certain arrhythmias [1]. This guide provides a quantitative, evidence-based analysis to differentiate verapamil from its closest analogs, supporting informed scientific and procurement decisions.

Why Verapamil Cannot Be Simply Replaced by Other Calcium Channel Blockers


Generic substitution of verapamil with other calcium channel blockers is not scientifically sound due to fundamental differences in tissue selectivity, pharmacokinetics, and molecular interactions. Verapamil, a phenylalkylamine, exhibits a distinct pharmacological profile compared to dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem) [1]. These differences manifest in quantifiable variations in vascular versus cardiac selectivity [2], P-glycoprotein inhibition potency [3], and oral bioavailability [4]. The following sections provide direct, quantitative comparisons to justify why verapamil must be prioritized or avoided for specific research and industrial applications.

Quantitative Evidence for Verapamil Differentiation: Comparative Data for Scientific Selection


Verapamil's Distinct Vascular vs. Myocardial Selectivity: A Direct Comparison with Diltiazem and Felodipine

Verapamil exhibits a unique lack of vascular selectivity, quantified by a vascular over myocardial inhibitory selectivity factor of 0.92, compared to a factor of 8.9 for diltiazem and 103 for felodipine [1]. This indicates that verapamil has a nearly equipotent effect on both vascular smooth muscle and cardiac muscle, making it a potent myocardial depressant relative to its vasodilatory action.

Cardiovascular pharmacology Tissue selectivity Calcium channel blockade

Verapamil's Potency as a P-Glycoprotein Inhibitor Compared to Quinidine and Cyclosporin A

Verapamil demonstrates significant P-glycoprotein (P-gp) inhibitory activity, with an IC50 of 43.2 ± 13.6 µM for inhibiting rhodamine 123 export [1]. This potency is notably higher than quinidine (IC50 83.3 ± 27.2 µM) and cyclosporin A (IC50 132 ± 60 µM) in the same assay system, making it a more potent inhibitor among these common reference compounds.

Drug transport Multidrug resistance P-glycoprotein inhibition

Verapamil's Substantially Lower Oral Bioavailability Relative to Diltiazem and Nifedipine

Despite almost complete absorption, verapamil's oral bioavailability is markedly low (10-30%) due to extensive first-pass hepatic metabolism [1]. This contrasts sharply with diltiazem and nifedipine, which both exhibit bioavailabilities of 40-50% [1]. The elimination half-life of verapamil (~8 hours) is also longer than that of diltiazem (~5 hours) [2].

Pharmacokinetics Bioavailability Oral absorption

Functional Impact of Stereoselectivity: S-Verapamil is 8- to 20-Fold More Potent than R-Verapamil

Verapamil is administered as a racemic mixture, but its pharmacological activity is highly stereoselective. The S-enantiomer is 8 to 20 times more potent than the R-enantiomer in slowing atrioventricular (AV) conduction [1]. Furthermore, in isolated septal strip preparations from patients, S-verapamil was 8 times more potent than R-verapamil in reducing myocardial contractility [1].

Chirality Stereoselectivity Cardiac electrophysiology

Verapamil's Lower Esophageal Sphincter Selectivity Relative to Diltiazem

In an isolated tissue study comparing the dilator effects of calcium channel blockers on rat lower esophageal sphincter (LES) versus thoracic aorta, the order of selectivity for the LES was determined to be diltiazem > verapamil > nifedipine > cilnidipine [1]. This indicates that diltiazem preferentially dilates the LES to a greater extent than verapamil, a factor relevant for understanding drug-induced esophageal side effects.

Gastrointestinal pharmacology Smooth muscle selectivity Calcium channel blockers

Verapamil's Active Metabolite Norverapamil: Comparable P-gp Inhibition with Reduced Cardiotoxicity

Verapamil's major metabolite, norverapamil, exhibits comparable inhibitory activity on P-glycoprotein (P-gp) to the parent compound [1]. Critically, norverapamil is reported to be less cardiotoxic than verapamil [1]. In vivo, after intravenous administration of verapamil in dogs, the metabolite D-591 (norverapamil) had a relative vasodilator potency of 0.22 compared to verapamil (1.0), while other metabolites (D-617, D-620) were negligible [2].

Drug metabolism Active metabolites P-glycoprotein

Optimal Research and Industrial Application Scenarios for Verapamil Based on Differential Evidence


In Vitro and In Vivo Studies Requiring Potent P-Glycoprotein Inhibition

Given verapamil's superior potency as a P-glycoprotein inhibitor compared to common alternatives like quinidine and cyclosporin A (IC50 of 43.2 µM vs. 83.3 µM and 132 µM, respectively) [1], it is the preferred tool compound for experiments investigating P-gp function, drug-drug interactions at the blood-brain barrier, or multidrug resistance reversal. Its widespread use and characterization as a P-gp inhibitor make it an ideal positive control in such assays.

Research on Antiarrhythmic Mechanisms and Combined Vascular/Cardiac Effects

Verapamil's unique, near-equipotent effect on both vascular smooth muscle and cardiac muscle (vascular to myocardial selectivity factor of 0.92) [2] makes it an essential compound for studying the interplay between vasodilation and cardiac depression. Unlike dihydropyridines, which are highly vascular-selective, verapamil's profile is crucial for antiarrhythmic research (Class IV agents) and for models of heart failure where negative inotropic effects are a key variable.

Formulation Development for Controlled-Release Oral Dosage Forms

The extremely low and variable oral bioavailability (10-30%) [3] of immediate-release verapamil creates a strong rationale for developing sustained-release or controlled-release formulations to improve therapeutic index and patient compliance. Verapamil has been a primary target for advanced drug delivery technologies, including osmotic pump systems (e.g., Covera-HS®) [4], making it a benchmark compound for pharmaceutical development and bioequivalence studies.

Stereoselective Pharmacology and Chiral Separation Studies

The profound difference in potency between the S- and R-enantiomers of verapamil (8- to 20-fold for AV nodal conduction) [5] provides an excellent model system for studying stereoselective drug action, metabolism, and pharmacokinetics. Research involving chiral separation, enantiomer-specific effects on CYP3A4, or the development of enantiopure pharmaceuticals will find verapamil to be a well-characterized and highly relevant compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.